molecular formula C23H21ClN2O5S B4021546 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B4021546
M. Wt: 472.9 g/mol
InChI Key: JDOMLBSQIZDVQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonyl and benzamide compounds typically involves multiple steps, including reactions with various chemical agents to introduce specific functional groups. For instance, the synthesis process can involve the reaction of amines with sulfonyl chlorides in the presence of basic aqueous mediums, followed by reactions with electrophiles to introduce the benzamide moiety (Abbasi et al., 2020). This multi-step synthesis is crucial for achieving the desired compound with specific properties and activities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS spectral data. These techniques provide detailed information about the molecular framework, confirming the presence of the benzodioxin, sulfonyl, and benzamide groups (Abbasi et al., 2020).

Chemical Reactions and Properties

Compounds with sulfonyl and benzamide groups participate in various chemical reactions, exhibiting a range of biological activities. For instance, they can undergo cyclocondensation reactions with phenacyl bromides to yield triazolo[3,4-b][1,3,4]thiadiazines, demonstrating significant biological activities (Sumangala et al., 2012).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-32(28,29)26(15-16-2-6-18(24)7-3-16)20-9-4-17(5-10-20)23(27)25-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOMLBSQIZDVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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